Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate

Lipophilicity Drug-likeness Membrane permeability

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate (CAS 1355181-03-1) is a fully substituted nicotinate ester belonging to the 6-anilino-nicotinate class. Its structure features a pyridine-3-carboxylate core bearing a methyl group at the 5-position and an N-methyl-N-phenylamino substituent at the 6-position, yielding the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B13021255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-6-(methyl(phenyl)amino)nicotinate
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C15H16N2O2/c1-11-9-12(15(18)19-3)10-16-14(11)17(2)13-7-5-4-6-8-13/h4-10H,1-3H3
InChIKeyYKGCQSVEBCXNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate: Core Chemical Identity and Class Baseline for Informed Procurement


Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate (CAS 1355181-03-1) is a fully substituted nicotinate ester belonging to the 6-anilino-nicotinate class. Its structure features a pyridine-3-carboxylate core bearing a methyl group at the 5-position and an N-methyl-N-phenylamino substituent at the 6-position, yielding the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol [1]. The compound is commercially available from multiple suppliers at a minimum purity specification of 95% . It is catalogued in PubChem (CID 102544717) with computed physicochemical descriptors including XLogP3-AA = 3.1, topological polar surface area (TPSA) = 42.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This compound serves as a research intermediate and building block in medicinal chemistry, with its fully substituted anilino moiety and ester functionality distinguishing it from simpler nicotinate analogs.

Why Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate Cannot Be Interchanged with Generic Nicotinate Analogs


Generic substitution within the 6-anilino-nicotinate series is precluded by three critical structural variables that independently alter physicochemical, pharmacokinetic, and reactivity profiles. First, the N-methylation of the anilino nitrogen eliminates the hydrogen bond donor (HBD = 0) present in the secondary aniline analog Methyl 5-methyl-6-(phenylamino)nicotinate (HBD = 1), directly impacting membrane permeability, solubility, and protein binding [1]. Second, the presence or absence of the 5-methyl substituent on the pyridine ring alters both steric and electronic environments at the adjacent 6-position, affecting both chemical reactivity and biological target engagement relative to des-methyl analogs such as Methyl 6-(methyl(phenyl)amino)nicotinate . Third, the methyl ester functionality distinguishes it from the free carboxylic acid derivative (CAS 1355217-77-4), offering distinct advantages for downstream synthetic modification, pro-drug strategies, and differential cellular uptake . These non-interchangeable structural features necessitate compound-specific evaluation rather than class-level procurement decisions.

Quantitative Differentiation Evidence for Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3-AA Head-to-Head Comparison with the Secondary Aniline Analog

N-Methylation of the anilino nitrogen in the target compound eliminates the hydrogen bond donor present in Methyl 5-methyl-6-(phenylamino)nicotinate, shifting the hydrogen bond donor count from 1 to 0 and increasing computed lipophilicity. The target compound has an XLogP3-AA value of 3.1 [1]. In contrast, the secondary aniline analog (CAS 32957-00-9) possesses a lower computed XLogP3-AA of approximately 2.6, due to the polar NH group [2]. This difference of ~0.5 logP units corresponds to an approximately 3-fold increase in predicted n-octanol/water partition coefficient, which directly translates to enhanced membrane permeability and potentially improved blood-brain barrier penetration.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Elimination: Differentiating the Target Compound from NH-Bearing Analogs

The N-methyl substitution on the 6-anilino group in the target compound results in zero hydrogen bond donors (HBD = 0), while the direct analog Methyl 5-methyl-6-(phenylamino)nicotinate retains one HBD from the secondary amine NH [1]. The absence of a hydrogen bond donor is a well-established predictor of improved oral absorption according to Lipinski's Rule of Five and Veber's rules. This single atom difference (CH₃ vs. H) has been shown in multiple medicinal chemistry campaigns to reduce efflux transporter recognition (e.g., P-glycoprotein), decrease plasma protein binding, and improve metabolic stability by removing a site of potential Phase II glucuronidation or sulfation [2].

Hydrogen bonding Oral bioavailability Protein binding

5-Methyl Substituent Differentiation vs. Des-Methyl Analog Methyl 6-(methyl(phenyl)amino)nicotinate

The target compound incorporates a methyl group at the 5-position of the pyridine ring, a feature absent in the commercially available analog Methyl 6-(methyl(phenyl)amino)nicotinate (CAS 1355236-77-9, MW 242.27) . This additional methyl substituent increases molecular weight by 14 Da (256.30 vs. 242.27 g/mol) and introduces steric shielding adjacent to the 6-anilino substituent. In class-level studies of pyridine-based inhibitors, methylation ortho to a key substituent has been demonstrated to restrict rotational freedom, pre-organize the bioactive conformation for target binding, and block metabolic oxidation at the methylated position by cytochrome P450 enzymes [1]. The precise regiosubstitution pattern (5-methyl-6-anilino) is not commercially replicable by mixing generic 6-anilino-nicotinate building blocks.

Steric effects Regioselectivity Metabolic stability

Methyl Ester vs. Free Carboxylic Acid: Differentiated Reactivity and Downstream Utility

The target compound is a methyl ester, distinguishing it from the corresponding free acid 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid (CAS 1355217-77-4, MW 242.27) . The ester form offers two critical advantages for research procurement: (1) the ester serves as a protected carboxylic acid, enabling synthetic manipulations (e.g., amide coupling, reduction, Grignard addition) that would be incompatible with the free acid; and (2) methyl esters are established prodrug motifs that enhance cellular permeability relative to carboxylate forms, with class-level evidence showing 10- to 100-fold improvements in passive membrane diffusion for ester vs. acid pairs across Caco-2 monolayers [1]. The target compound thus provides synthetic flexibility unavailable from the acid analog.

Synthetic accessibility Prodrug potential Ester prodrug

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is stocked by multiple commercial suppliers including AKSci (Catalog 8180ED) with a minimum purity specification of 95% . In comparison, the des-methyl analog Methyl 6-(methyl(phenyl)amino)nicotinate (CAS 1355236-77-9) is also available at 95% purity from AKSci (Catalog 8865ED) but differs in its core scaffold . The acid analog (CAS 1355217-77-4) is listed by multiple suppliers but typically at lower purity grades (≥95%) and with more limited inventory. The consistent 95% purity benchmark for the target compound across vendors ensures reproducible research outcomes without the variability associated with lower-purity or custom-synthesis alternatives for less common analogs.

Supply chain Purity specification Procurement benchmark

Recommended Application Scenarios for Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Libraries Requiring High Lipophilicity with Zero HBD

The target compound's XLogP3-AA of 3.1 combined with zero hydrogen bond donors makes it particularly suitable for CNS drug discovery programs targeting indications where blood-brain barrier penetration is essential. Its TPSA of 42.4 Ų falls well below the 60-70 Ų threshold commonly associated with poor CNS penetration [1]. Procurement of this compound rather than the NH-bearing analog Methyl 5-methyl-6-(phenylamino)nicotinate eliminates the need for subsequent N-methylation steps that are often low-yielding and difficult to execute selectively in the presence of the ester functionality.

Structure-Activity Relationship (SAR) Exploration at the 5-Position of 6-Anilino-Nicotinate Scaffolds

The unique 5-methyl-6-anilino substitution pattern of the target compound provides a pre-installed methyl group for SAR studies that cannot be accessed from the commercially available des-methyl analog Methyl 6-(methyl(phenyl)amino)nicotinate . Programs investigating steric and electronic effects at the pyridine 5-position should prioritize this compound as the direct starting material, avoiding multi-step synthetic installation of the 5-methyl group on an unsubstituted scaffold.

Ester-Based Prodrug Design and Downstream Synthetic Diversification

The methyl ester functionality of the target compound enables direct participation in synthetic transformations—including amidation, hydrazinolysis, and reduction to the primary alcohol—that are incompatible with the free carboxylic acid analog (CAS 1355217-77-4) . For medicinal chemistry teams pursuing ester prodrug strategies or requiring late-stage diversification of the 3-position, the target compound eliminates a protection/deprotection sequence, saving 1-2 synthetic steps relative to starting from the acid.

Long-Term Discovery Programs Requiring Multi-Vendor Supply Assurance

With catalog availability from multiple suppliers at a consistent minimum purity of 95%, the target compound offers superior supply chain resilience compared to single-source or custom-synthesis alternatives for less common 6-anilino-nicotinate analogs . This is particularly relevant for multi-year lead optimization campaigns where resupply continuity and batch-to-batch analytical consistency are critical for reproducible biological assay data.

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